1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid is a chemical compound with a molecular formula of C11H15N3O3. It is characterized by the presence of a piperidine ring attached to a pyridazinone moiety.
Preparation Methods
The synthesis of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
When compared to similar compounds, 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Known for its anti-inflammatory properties.
1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid: Another structurally related compound with potential biological activities.
These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-10(15)5-4-9(12-13)14-6-2-3-8(7-14)11(16)17/h4-5,8H,2-3,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTJNQBCPLEELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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